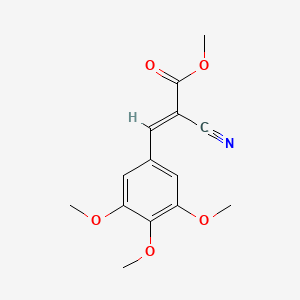

methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQWEVZPPOJHK-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction proceeds through a Knoevenagel condensation followed by esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The compound undergoes hydrolysis under acidic or basic conditions:

-

Ester hydrolysis : Forms (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylic acid, a precursor for further derivatization.

-

Cyano group reactivity :

-

Nucleophilic substitution : Reacts with amines to form amidine derivatives.

-

Reduction : Catalytic hydrogenation reduces -CN to -CH₂NH₂.

-

Cycloaddition Reactions

The α,β-unsaturated system participates in cycloadditions:

-

Diels-Alder reactions : Acts as a dienophile with electron-rich dienes to form six-membered rings.

-

Michael additions : Nucleophiles (e.g., thiols, amines) add to the β-position.

Copolymerization with Styrene

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate copolymerizes with styrene via radical initiation:

| Monomer Ratio (ST:TBCA) | Copolymer Composition (mol%) | Application |

|---|---|---|

| 74.7:25.3 | 25.3% TBCA | Antimicrobial surface coatings |

| 69.8:30.2 | 30.2% TBCA | Functionalized polymers |

Conditions : AIBN initiator, 70°C, 10–20% conversion to minimize compositional drift .

Organocatalytic Cyanovinylation

In multicomponent reactions, the compound forms cyanomethyl vinyl ethers (CMVEs) via:

-

Allenolate intermediate generation : Base-induced activation of methyl propiolate .

-

Nucleophilic attack : Cyanohydrin adds to the activated acrylate .

Key selectivity : The E-isomer predominates (>90%) due to steric hindrance from the 3,4,5-trimethoxyphenyl group .

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₅NO₅

- CAS Number : 107115-22-0

- Molecular Weight : 273.28 g/mol

- Structure : The compound features a cyano group and a methoxy-substituted phenyl group, contributing to its reactivity and potential biological activity.

Synthesis and Derivatives

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate can be synthesized through several methods, often involving the condensation of appropriate aldehydes with cyanoacetic acid derivatives. The synthesis process can yield various derivatives that enhance its biological activity or alter its physical properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds derived from this compound. For instance:

- A study synthesized several analogs based on this compound and evaluated their cytotoxic effects on human tumor cell lines such as A375-C5 (melanoma), MCF-7 (breast cancer), and HCT116 (colon cancer). The most promising derivatives exhibited significant inhibition of cell proliferation, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It has been employed in:

- Knoevenagel Condensation Reactions : this compound can participate in Knoevenagel reactions to form polyfunctionalized olefins, which serve as intermediates for complex organic molecules .

- Chalcone Synthesis : The compound can be used to synthesize chalcone derivatives that possess diverse biological activities, including anti-inflammatory and anticancer properties .

Data Table: Summary of Biological Activities

| Compound Derivative | Activity | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| Derivative A | Antitumor | A375-C5 | 15 |

| Derivative B | Antitumor | MCF-7 | 10 |

| Derivative C | Antitumor | HCT116 | 12 |

Case Study 1: Antiproliferative Effects

In a study published in Pharmaceutical Research, researchers synthesized a series of this compound derivatives. They assessed their antiproliferative effects against various cancer cell lines. The study found that specific modifications to the methoxy groups enhanced cytotoxicity significantly compared to the parent compound .

Case Study 2: Synthesis of Hybrid Compounds

Another notable application involved the synthesis of hybrid compounds integrating this compound with other active moieties. These hybrids exhibited improved biological profiles in terms of both potency and selectivity against cancer cells. The study utilized a multi-step synthesis approach that involved both nucleophilic substitution and cyclization reactions .

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin and heat shock protein 90, leading to the inhibition of their functions . This interaction can disrupt cellular processes, making the compound effective in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Acrylate Esters

The compound’s structural analogues primarily differ in ester groups, substituents on the acrylate backbone, or the absence of the cyano group. Key examples include:

Key Observations :

- However, its absence in ethyl or methyl esters (e.g., ) reduces reactivity in certain synthetic pathways .

- Ester Chain Effects : Longer ester chains (e.g., pentyl, decyl) in analogues increase lipophilicity, enhancing cytotoxicity against glioblastoma cells (e.g., compound 7 : IC$_{50}$ = 9.2 µM) . The target compound’s methyl ester balances moderate lipophilicity with synthetic accessibility.

Functional Group Modifications

- Amide Derivatives : Replacement of the ester with an amide group (e.g., compound 14 : N-butylamide) reduces activity (IC$_{50}$ > 50 µM in glioblastoma models) , highlighting the importance of the ester moiety for bioactivity.

- Chalcone-Cinnamide Hybrids: Hybrid structures, such as those combining chalcone and trimethoxycinnamide moieties, exhibit antimitotic effects but lack the cyano group’s electronic effects .

Physicochemical Properties

Notes:

- The cyano group lowers the melting point compared to non-cyano methyl esters (e.g., 3,4,5-trimethoxycinnamic acid methyl ester, mp ~160°C ).

- Increased ester chain length (ethyl vs. methyl) elevates LogP, enhancing membrane permeability but reducing aqueous solubility.

Cytotoxicity

- Glioblastoma: The target compound’s cytotoxicity is unreported, but ethyl and pentyl esters show IC$_{50}$ values of 9.2–18.7 µM in U-87 MG cells . The cyano group may enhance apoptosis via Michael addition to cellular thiols.

- Anticancer Hybrids: Chalcone-trimethoxycinnamide hybrids inhibit tubulin polymerization (IC$_{50}$ = 1.2 µM) , suggesting that combining the cyano group with hybrid scaffolds could improve potency.

Enzyme Inhibition

- Cholinesterases: The target compound’s activity is unknown, but 2-chlorophenyl and 2-fluorophenyl esters inhibit AChE/BChE with IC$_{50}$ values of 32.46–46.18 µM . The cyano group’s electron-withdrawing nature may modulate binding to the enzyme active site.

Biological Activity

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article focuses on its biological activity, including cytotoxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Cyanocinnamate moiety : This structure contributes to its reactivity and biological activity.

- Trimethoxyphenyl group : The presence of three methoxy groups on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Cytotoxicity Studies

Cytotoxicity is a critical parameter in evaluating the safety and efficacy of compounds. Preliminary studies have shown that this compound exhibits varying degrees of cytotoxicity across different cell lines.

- Cell Viability Assays : Using the MTT assay, the compound was tested against several human cell lines including keratinocytes (HaCaT) and fibroblasts (BJ). Results indicated that at concentrations up to 50 µM, cell viability remained above 80%, suggesting a favorable safety profile compared to standard UV filters like octocrylene and octinoxate which significantly reduced cell viability below 55% .

| Cell Line | Compound Concentration (µM) | Viability (%) |

|---|---|---|

| HaCaT | 50 | >80 |

| BJ Fibroblasts | 50 | >80 |

| HepG2 | 50 | 82.79 |

Mutagenicity Assessment

The mutagenic potential of this compound was evaluated using the Ames test. The results indicated no significant mutagenic activity at concentrations tested (up to 50 µM), as the compound did not induce a twofold increase in mutation rates compared to baseline levels .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may influence key signaling pathways involved in cell survival and proliferation.

- Inhibition of NF-κB : Similar compounds have been shown to inhibit NF-κB activity in cancer cell lines, leading to reduced cell viability and increased apoptosis .

- Activation of Caspases : The compound might activate caspases, which are crucial for the execution phase of apoptosis .

Case Studies

Recent research has explored the broader implications of compounds similar to this compound in cancer therapeutics. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.